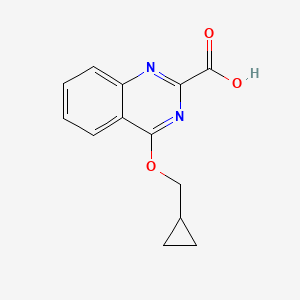

4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid

描述

属性

IUPAC Name |

4-(cyclopropylmethoxy)quinazoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-13(17)11-14-10-4-2-1-3-9(10)12(15-11)18-7-8-5-6-8/h1-4,8H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWJDDRNYMMTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC(=NC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216088 | |

| Record name | 2-Quinazolinecarboxylic acid, 4-(cyclopropylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-75-3 | |

| Record name | 2-Quinazolinecarboxylic acid, 4-(cyclopropylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinazolinecarboxylic acid, 4-(cyclopropylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategies for Quinazoline-2-carboxylic Acids

Quinazoline-2-carboxylic acids are commonly synthesized via multi-step processes involving cyclization reactions of appropriate precursors, functional group transformations, and selective substitutions at quinazoline ring positions.

One-Pot Three-Component Condensation

A widely used approach involves a one-pot three-component condensation reaction of (2-amino-phenyl)-oxo-acetic acid sodium salt (derived from isatin hydrolysis), an aldehyde, and ammonium acetate. This method efficiently forms quinazoline-4-carboxylic acid derivatives, which can be further modified at position 2 to introduce the carboxylic acid functionality or other substituents.Cyclocondensation of 2-Aminoaryl Ketones

Intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes under Lewis acid catalysis (e.g., zinc salts) in refluxing anhydrous toluene has been reported for quinazoline derivatives synthesis. This method allows for the formation of quinazoline 3-oxides, which can be chemically transformed to quinazoline-2-carboxylic acids.Transition Metal-Catalyzed Multi-Component Reactions

Palladium-catalyzed azide-isocyanide coupling followed by oximation and cyclization has been documented to afford quinazoline 3-oxide derivatives, which serve as intermediates for further functionalization to quinazoline carboxylic acids.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | One-pot three-component condensation | (2-amino-phenyl)-oxo-acetic acid sodium salt, aldehyde, ammonium acetate, reflux in ethanol or toluene | 80-110 | 3-6 | 70-85 | Aldehyde with cyclopropylmethoxy group preferred for substitution |

| 2 | Cyclization (Lewis acid catalysis) | Zinc chloride or other Lewis acid, anhydrous toluene, reflux | 110-120 | 2-8 | 75-90 | Promotes intramolecular cyclization to quinazoline ring |

| 3 | Hydrolysis (if ester intermediate) | Acidic or basic aqueous solution | 25-100 | 1-4 | >90 | Converts ester or amide to carboxylic acid |

| 4 | Purification | Filtration, recrystallization, drying | Ambient | - | - | Ensures high purity of final product |

Analytical Characterization

化学反应分析

4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline-2,4-dicarboxylic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of 4-(cyclopropylmethoxy)quinazoline-2-methanol.

科学研究应用

Anticancer Properties

Research indicates that quinazoline derivatives, including 4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid, exhibit significant anticancer properties. These compounds often function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in many cancers. Studies have shown that these compounds can inhibit the proliferation of tumor cells associated with EGFR activity, making them potential candidates for cancer treatment .

Antimycobacterial Activity

Recent studies have highlighted the potential of quinazoline derivatives as antimycobacterial agents. Compounds similar to this compound have demonstrated efficacy against Mycobacterium tuberculosis, showcasing their role in developing new treatments for tuberculosis . The mechanism involves inducing DNA damage in bacterial cells, leading to cell death .

Treatment of Inflammatory Diseases

The anti-inflammatory properties of quinazoline derivatives suggest their use in treating diseases characterized by inflammation, such as asthma and chronic obstructive pulmonary disease (COPD). These compounds can modulate immune responses and reduce inflammation by inhibiting specific signaling pathways associated with tyrosine kinases .

Neurological Disorders

Emerging evidence suggests that quinazoline derivatives may also be beneficial in treating neurological disorders linked to aberrant tyrosine kinase activity. Conditions such as chronic pain and neuroinflammatory diseases could potentially be managed using these compounds due to their ability to inhibit hyperactive signaling pathways .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in drug development .

相似化合物的比较

Comparison with Structurally Related Compounds

The compounds in the evidence share the cyclopropylmethoxy group but vary in their core scaffolds and functionalization. Key distinctions include:

Core Structural Differences

Notes:

- Benzene vs. Heterocyclic Cores : S5, S7, and 23 are benzene derivatives, while 19 and 22 feature benzofuran or dihydrobenzofuran cores. Heterocycles like benzofuran may enhance rigidity and π-stacking interactions compared to benzene analogs .

- Functional Group Diversity : Carboxylic acid derivatives (e.g., methyl ester in 19) and aldehydes (S5, 22) enable divergent reactivity. For example, ester groups in 19 can undergo hydrolysis to carboxylic acids, similar to the hypothetical quinazoline derivative .

Functional Group Implications

- Aldehydes (S5, 22) : Serve as electrophilic intermediates for further derivatization (e.g., Wittig reactions) .

- Phosphonates (23) : Enable Horner-Wadsworth-Emmons olefination for C=C bond formation .

- Esters (19) : Provide a protected carboxylic acid form, analogous to the target quinazoline compound’s carboxylate group .

Hypothetical Comparison with 4-(Cyclopropylmethoxy)quinazoline-2-carboxylic Acid

While direct data on the quinazoline derivative is absent, insights can be extrapolated:

- Synthetic Challenges : Introducing a cyclopropylmethoxy group to a quinazoline scaffold could require milder conditions than those used for benzofurans (e.g., avoiding strong acids or high temperatures to prevent ring degradation).

- Biological Relevance : Quinazolines often exhibit enhanced kinase inhibitory activity over benzofurans due to their planar, heteroaromatic structure.

生物活性

4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core substituted with a cyclopropylmethoxy group and a carboxylic acid moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. Specifically, derivatives related to quinazoline-2-carboxylic acid have shown significant activity against various strains of Mycobacterium tuberculosis and Mycobacterium smegmatis. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 1.25 μg/mL against M. tuberculosis, indicating potent antimycobacterial activity with low toxicity in vivo .

Table 1: Antimycobacterial Activity of Quinazoline Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 4 | 1.25 | M. tuberculosis |

| 5 | 10 | M. smegmatis |

| 6 | 16 | M. smegmatis |

The mechanism of action for these compounds appears to involve DNA damage, as evidenced by genomic studies that identified mutations conferring resistance in specific genes related to redox metabolism .

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties. Some studies indicate that compounds with similar structures can inhibit key signaling pathways involved in cell proliferation and survival, such as the cyclin-dependent kinases (CDKs) . The presence of bulky substituents on the quinazoline scaffold has been linked to enhanced biological activity against cancer cell lines.

Table 2: Anticancer Activity of Quinazoline Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 10 | 0.36 | MDA-MB-231 |

| 6e | 168.78 | MCF-7 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Damage : As observed in antimycobacterial studies, the compound may induce DNA damage through reactive oxygen species (ROS) generation.

- Enzyme Inhibition : Similar quinazoline derivatives have been shown to inhibit enzymes critical for cancer cell proliferation, including various kinases.

- Cell Cycle Arrest : Some studies report that quinazoline derivatives can induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells .

Case Studies

Recent case studies involving quinazoline derivatives have provided insights into their therapeutic potential:

- Antimycobacterial Efficacy : A study demonstrated that a derivative exhibited significant efficacy against drug-resistant strains of M. tuberculosis, highlighting its potential as a new treatment option for tuberculosis .

- Cancer Cell Line Studies : In vitro testing on various cancer cell lines revealed that certain derivatives can effectively reduce cell viability, suggesting their potential as anticancer agents .

常见问题

Q. Q1. What are the established synthetic routes for 4-(Cyclopropylmethoxy)quinazoline-2-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves functionalizing the quinazoline core. A two-step approach is common:

Esterification : Start with a quinazoline ester derivative (e.g., ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate). Replace the chloro group with cyclopropylmethoxy via nucleophilic substitution using cyclopropylmethanol and a base (e.g., NaH) in anhydrous DMF at 60–80°C .

Hydrolysis : Convert the ester to the carboxylic acid using 6M HCl under reflux (4 hours, 90% yield) or alkaline conditions (NaOH/EtOH, room temperature, 95% yield) .

Q. Optimization Tips :

- Use palladium or copper catalysts to enhance substitution efficiency .

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield | Key Intermediate |

|---|---|---|---|

| 1 | Cyclopropylmethanol, NaH, DMF, 80°C | 85% | Ethyl 4-(cyclopropylmethoxy)quinazoline-2-carboxylate |

| 2 | 6M HCl, reflux, 4h | 90% | Target acid |

Advanced Functional Group Manipulation

Q. Q2. How can the cyclopropylmethoxy group be modified to study structure-activity relationships (SAR)?

Methodological Answer:

- Demethylation/Oxidation : Use BBr₃ in dichloromethane to demethylate methoxy groups, enabling introduction of hydroxyl or other substituents .

- Radical Reactions : Employ photochemical or transition metal-catalyzed reactions to functionalize the cyclopropane ring (e.g., C–H activation) .

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to avoid interference during modifications .

Q. Key Consideration :

- Validate modifications via LC-MS and 2D NMR (HSQC, HMBC) to confirm regioselectivity .

Basic Analytical Characterization

Q. Q3. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR : 1H and 13C NMR to confirm cyclopropane geometry and quinazoline substitution patterns. DEPT-135 distinguishes CH₂/CH₃ groups in the cyclopropylmethoxy moiety .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity (>98%) .

Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to differentiate specific enzyme inhibition (e.g., IKK-2) from nonspecific cytotoxicity .

- Pathway Analysis : Use Western blotting to verify downstream targets (e.g., Smad2/3 phosphorylation in TGF-β1-induced EMT) .

- Off-Target Screening : Employ kinome-wide profiling or proteomics to identify unintended interactions .

Structure-Activity Relationship (SAR) Design

Q. Q5. How does the cyclopropylmethoxy group influence bioactivity compared to other alkoxy substituents?

Methodological Answer:

- Comparative Synthesis : Replace cyclopropylmethoxy with methoxy, ethoxy, or benzyloxy groups.

- Biological Assays : Test against target enzymes (e.g., IKK-2) and cancer cell lines.

- Computational Modeling : Use molecular docking (AutoDock Vina) to assess steric/electronic effects on binding affinity .

Q. SAR Findings Table :

| Substituent | IKK-2 IC₅₀ (µM) | Cytotoxicity (HeLa, IC₅₀) |

|---|---|---|

| Cyclopropylmethoxy | 8.5 | >100 |

| Methoxy | 25.0 | 50.2 |

| Benzyloxy | 12.3 | 30.1 |

Stability and Degradation Pathways

Q. Q6. How can the stability of this compound be assessed under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC .

- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation of the cyclopropane ring .

Q. Degradation Products Table :

| Condition | Major Degradant | Identified By |

|---|---|---|

| Acidic (HCl) | Quinazoline-2-carboxylic acid (decarboxylation) | LC-MS/MS |

| Oxidative (H₂O₂) | Epoxide derivative of cyclopropane | HRMS, NMR |

Data Contradiction Analysis

Q. Q7. How to address discrepancies in synthetic yields reported across studies?

Methodological Answer:

- Design of Experiments (DoE) : Vary catalysts (Pd vs. Cu), solvents (DMF vs. toluene), and temperatures to identify critical parameters .

- Reaction Monitoring : Use in-situ IR or PAT (Process Analytical Technology) to track intermediate formation and optimize reaction timelines .

Q. Example DoE Table :

| Factor | Low Level | High Level | Optimal Condition |

|---|---|---|---|

| Catalyst | None | Pd(OAc)₂ (5 mol%) | CuI (10 mol%) |

| Solvent | Toluene | DMF | DMF |

| Temp. | 60°C | 100°C | 80°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。